molecular formula C19H27N5O4S B12243715 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine

Cat. No.: B12243715
M. Wt: 421.5 g/mol
InChI Key: XLKJHGPJSPXWJS-UHFFFAOYSA-N
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Description

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a methanesulfonyl group. These structural features contribute to its biological activity and make it a promising candidate for drug development.

Preparation Methods

The synthesis of 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is added via sulfonylation reactions, using reagents such as methanesulfonyl chloride in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . By inhibiting TAK1, the compound can disrupt signaling pathways that promote the survival and proliferation of cancer cells.

Comparison with Similar Compounds

4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C19H27N5O4S/c1-29(26,27)23-11-6-16(7-12-23)19(25)22-9-4-15(5-10-22)14-28-18-3-2-17-20-8-13-24(17)21-18/h2-3,8,13,15-16H,4-7,9-12,14H2,1H3

InChI Key

XLKJHGPJSPXWJS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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